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Compound of Interest

Compound Name: Cefonicid Monosodium

Cat. No.: B1262056

In the landscape of surgical site infection (SSI) prevention, the choice of prophylactic antibiotic
is critical. This guide provides a comparative analysis of two second-generation
cephalosporins, Cefonicid and Cefoxitin, based on head-to-head clinical trial data. The
following sections present quantitative efficacy data, detailed experimental protocols from key
studies, and a visualization of their shared mechanism of action. This information is intended
for researchers, scientists, and drug development professionals to facilitate an evidence-based
understanding of these two antimicrobial agents.

Efficacy in Surgical Prophylaxis: A Quantitative
Comparison

Multiple randomized controlled trials have directly compared the efficacy of Cefonicid and
Cefoxitin in preventing postoperative infections across various surgical procedures. The data
from these studies are summarized below.

Table 1: Prophylaxis in Elective Colorectal Surgery

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1262056?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Outcome

Cefonicid

Cefoxitin

Study

Number of Patients

30

27

Fabian et al. (1984)[1]
[2]

Dosing Regimen

1gIV/IIMonce, 1 hr

pre-op

2 g IV/IM, 1 hr pre-op,
then 2 g every 6 hrs
for 24 hrs

Fabian et al. (1984)[1]
[2]

Wound Infection Rate

6.7% (2/30)

7.4% (2/27)

Fabian et al. (1984)[1]

Intra-abdominal

Abscess

0% (0/30)

3.7% (1/27)

Fabian et al. (1984)

Total Infection Rate

6.7%

11.1%

Fabian et al. (1984)

ble 2: hvlaxis i :

Outcome

Cefonicid

Cefoxitin

Study

Number of Patients

81

58

Hartert et al. (1987)

Dosing Regimen

1 g IV after cord

clamping

2 g IV after cord
clamping, then at 6,
12, & 18 hrs post-

partum

Hartert et al. (1987)

Endometritis

Incidence

17.3% (14/81)

12.1% (7/58)

Hartert et al. (1987)

Febrile Morbidity

23.5% (19/81)

15.5% (9/58)

Hartert et al. (1987)

The differences in endometritis and febrile morbidity rates were not statistically significant.

Table 3: Prophylaxis in Hysterectomy
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Outcome Cefonicid Cefoxitin Study

Vaginal Hysterectomy  Mercer et al. (1988)

Number of Patients 50 50 Mercer et al. (1988)
Dosing Regimen 1 g pre-op 29 pre-op, then post- Mercer et al. (1988)

op for 4 doses

Febrile Morbidity

No significant

difference

No significant

difference

Mercer et al. (1988)

Urinary Tract Infection

No significant

difference

No significant

difference

Mercer et al. (1988)

Serious Infection

No significant

No significant

Mercer et al. (1988)

difference difference
Biliary Tract & ]
Maki et al. (1984)
Hysterectomy
Biliary Tract Surgery
Number of Patients 64 66 Maki et al. (1984)

Incisional Infection
Rate

4.7% (3/64)

1.5% (1/66)

Maki et al. (1984)

Vaginal Hysterectomy

Number of Patients

29

31

Maki et al. (1984)

Vaginal Cuff Cellulitis

14% (4/29)

6% (2/31)

Maki et al. (1984)

Abdominal

Hysterectomy

Number of Patients

37

49

Maki et al. (1984)

Pelvic Cellulitis

0% (0/37)

6% (3/49)

Maki et al. (1984)

In the study by Maki et al., the differences in infection rates were not statistically significant.

Experimental Protocols
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Detailed methodologies for the key clinical trials cited are provided below to allow for critical
evaluation and replication.

Colorectal Surgery Prophylaxis (Fabian et al., 1984)

o Study Design: A randomized, double-blind, controlled trial.

o Patient Population: 57 assessable patients undergoing elective colorectal procedures or
surgery for small bowel obstruction.

¢ Intervention:

o Cefonicid Group: A single 1 g dose administered intravenously (IV) or intramuscularly (IM)
one hour before surgery.

o Cefoxitin Group: An initial 2 g dose (IV or IM) one hour before surgery, followed by 2 g
every 6 hours for 24 hours.

e Primary Endpoints: Incidence of postoperative wound infections and intra-abdominal
abscesses.

o Data Collection: Blood cultures were obtained immediately before and after surgery, and on
the first and second postoperative days.
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Patient Enrollment

57 Patients for
Elective Colorectal Surgery

Randomization (Double-Blind)

Cefonicid Group (n=30) Cefoxitin Group (n=27)
Intervention
1g Cefonicid 2g Cefoxitin
1 hr pre-op 1 hr pre-op, then g6h for 24h

Outcome Assessnlent

Postoperative Infection Rates
(Wound & Abscess)

Click to download full resolution via product page

Experimental workflow for the colorectal surgery prophylaxis trial.

Cesarean Section Prophylaxis (Hartert et al., 1987)

o Study Design: A randomized, prospective study.
o Patient Population: 139 patients undergoing cesarean section.
e Intervention:
o Cefonicid Group: A single 1 g IV dose administered after umbilical cord clamping.

o Cefoxitin Group: An initial 2 g IV dose after cord clamping, followed by doses at 6, 12, and
18 hours postpartum.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1262056?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

e Primary Endpoints: Incidence of endometritis and febrile morbidity.

Patient Enrollment

139 Patients for
Cesarean Section

andomizatio

Cefonicid Group (n=81)

Cefoxitin Group (n=58)

Intervention (Post-Cord Clamping)

1g Cefonicid IV

2g Cefoxitin IV, then at 6, 12, 18h

Outcome Assessment

Incidence of Endometritis
& Febrile Morbidity

Click to download full resolution via product page

Experimental workflow for the cesarean section prophylaxis trial.

Mechanism of Action: Inhibition of Bacterial Cell

Wall Synthesis

Both Cefonicid and Cefoxitin are beta-lactam antibiotics that exert their bactericidal effects by
disrupting the synthesis of the bacterial cell wall. Their primary target is a group of enzymes
known as penicillin-binding proteins (PBPs), which are essential for the final steps of
peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

The mechanism involves the beta-lactam ring of the antibiotic covalently binding to the active
site of the PBP, thereby inactivating it. This inhibition of PBP-mediated cross-linking of
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peptidoglycan chains weakens the cell wall, leading to cell lysis and bacterial death.

Bacterial Cell

Antibiotic Action

o Inhibition leads to
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Inhibition of bacterial cell wall synthesis by Cefonicid and Cefoxitin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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